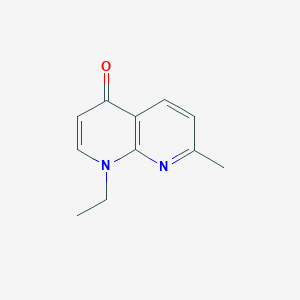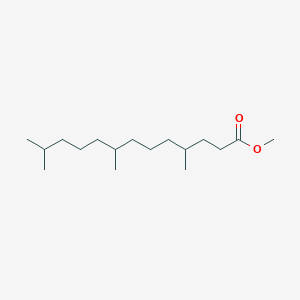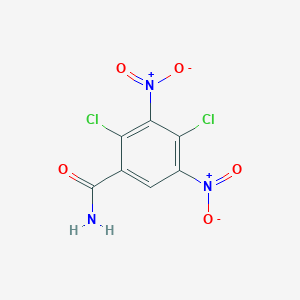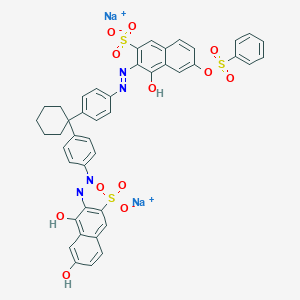
N-(2-Biphenylyl)phthalic acid imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Biphenylyl)phthalic acid imide, also known as BPPI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is used in various fields of research, including material science, pharmaceuticals, and organic chemistry. BPPI is a white crystalline powder that is highly soluble in organic solvents and has a melting point of 220-222°C.
Applications De Recherche Scientifique
N-(2-Biphenylyl)phthalic acid imide has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds. N-(2-Biphenylyl)phthalic acid imide has also been used in the development of new materials, including polymers, liquid crystals, and dyes. In addition, N-(2-Biphenylyl)phthalic acid imide has been investigated for its potential applications in the field of pharmaceuticals, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-(2-Biphenylyl)phthalic acid imide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-Biphenylyl)phthalic acid imide has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Effets Biochimiques Et Physiologiques
N-(2-Biphenylyl)phthalic acid imide has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. However, it has been shown to have some biochemical and physiological effects. N-(2-Biphenylyl)phthalic acid imide has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. It has also been shown to alter the expression of certain genes that are involved in the regulation of cell growth and division.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Biphenylyl)phthalic acid imide has several advantages for laboratory experiments. It is readily available, easy to handle, and has a high purity. It is also relatively inexpensive compared to other organic compounds. However, N-(2-Biphenylyl)phthalic acid imide has some limitations. It has a low solubility in water, which can limit its use in aqueous environments. It also has a high melting point, which can make it difficult to dissolve in some solvents.
Orientations Futures
There are several future directions for research on N-(2-Biphenylyl)phthalic acid imide. One area of research is the development of new materials based on N-(2-Biphenylyl)phthalic acid imide. These materials could have applications in the fields of electronics, optics, and energy storage. Another area of research is the investigation of N-(2-Biphenylyl)phthalic acid imide's potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-(2-Biphenylyl)phthalic acid imide and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-(2-Biphenylyl)phthalic acid imide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields of research, including material science, pharmaceuticals, and organic chemistry. N-(2-Biphenylyl)phthalic acid imide has been shown to have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-(2-Biphenylyl)phthalic acid imide and to determine its safety and efficacy in humans.
Méthodes De Synthèse
N-(2-Biphenylyl)phthalic acid imide can be synthesized by the reaction of phthalic anhydride and 2-aminobiphenyl in the presence of a catalyst such as sulfuric acid. The reaction takes place at high temperatures and yields N-(2-Biphenylyl)phthalic acid imide as the final product. The purity of the product can be increased by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
14835-59-7 |
|---|---|
Nom du produit |
N-(2-Biphenylyl)phthalic acid imide |
Formule moléculaire |
C20H13NO2 |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
2-(2-phenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO2/c22-19-16-11-4-5-12-17(16)20(23)21(19)18-13-7-6-10-15(18)14-8-2-1-3-9-14/h1-13H |
Clé InChI |
NGYOQODFXPCRIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
Autres numéros CAS |
14835-59-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)









![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)

![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)